N-Methylmethacrylamide

Descripción general

Descripción

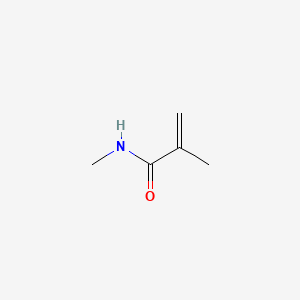

N-Methylmethacrylamide is an organic compound with the molecular formula C5H9NO. It is a derivative of methacrylamide, where a methyl group is attached to the nitrogen atom. This compound is known for its applications in polymer chemistry and is used as a monomer in the production of various polymers and copolymers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride .

Industrial Production Methods: Industrial production of this compound involves the same basic synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Análisis De Reacciones Químicas

Types of Reactions: N-Methylmethacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize through radical polymerization to form poly(this compound).

Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form methacrylic acid and methylamine.

Addition Reactions: It can participate in Michael addition reactions with nucleophiles.

Common Reagents and Conditions:

Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile or benzoyl peroxide under controlled temperatures.

Hydrolysis: Typically carried out under acidic or basic conditions with water as the solvent.

Michael Addition: Requires nucleophiles such as thiols or amines and is often carried out in polar solvents.

Major Products:

Poly(this compound): A polymer with applications in hydrogels and biomedical materials.

Methacrylic Acid and Methylamine: Products of hydrolysis.

Aplicaciones Científicas De Investigación

Polymer Synthesis

2.1 Radical Copolymerization

N-MMAm can be polymerized through radical mechanisms, yielding polymers with desirable characteristics such as thermal stability and mechanical strength. Studies have shown that the copolymerization of N-MMAm with methyl methacrylate (MMA) can be influenced by solvent effects, which impact the kinetics and final properties of the resulting materials .

Table 1: Properties of Polymers Derived from N-MMAm

| Polymer Composition | Properties | Applications |

|---|---|---|

| N-MMAm + MMA | High thermal stability, good mechanical strength | Coatings, adhesives |

| N-MMAm + Acrylics | Enhanced flexibility and adhesion | Textiles, paper coatings |

| N-MMAm + Styrene | Improved toughness | Structural materials |

Biomedical Applications

N-MMAm is increasingly utilized in biomedical fields due to its biocompatibility and ability to form hydrogels.

3.1 Hydrogels for Drug Delivery

The synthesis of hydrogels using N-MMAm allows for controlled drug release systems. These hydrogels can be designed to respond to environmental stimuli, such as pH or temperature changes, making them suitable for targeted drug delivery applications .

Case Study: Stimuli-Responsive Hydrogels

A study demonstrated the use of N-MMAm-based hydrogels that respond to pH changes for the controlled release of anti-cancer drugs. The hydrogels exhibited a significant increase in drug release at acidic pH levels, mimicking tumor environments .

Industrial Applications

4.1 Adhesives and Coatings

N-MMAm is employed in formulating adhesives and coatings due to its strong bonding properties and resistance to environmental degradation. Its copolymerization with other vinyl monomers enhances the performance of these materials in various industrial applications.

Table 2: Industrial Applications of N-MMAm

| Application Type | Description | Benefits |

|---|---|---|

| Adhesives | Used in formulations for paper and textiles | Strong adhesion, flexibility |

| Coatings | Employed in surface coatings for durability | Resistance to chemicals and abrasion |

| Textiles | Utilized in finishing agents for fabric | Improved crease resistance |

Environmental Impact and Safety

While N-MMAm has numerous applications, it is essential to consider its environmental impact and safety profile. Research indicates that exposure to high concentrations may pose neurotoxic risks; however, regulatory bodies have established guidelines for safe handling .

Mecanismo De Acción

The mechanism of action of N-Methylmethacrylamide primarily involves its ability to polymerize and form cross-linked networks. The presence of the methyl group on the nitrogen atom influences the reactivity and properties of the resulting polymers. These polymers can interact with biological tissues, making them suitable for biomedical applications .

Comparación Con Compuestos Similares

Methacrylamide: The parent compound without the methyl group on the nitrogen atom.

N,N-Dimethylacrylamide: A similar compound with two methyl groups on the nitrogen atom.

Acrylamide: A related compound with a simpler structure.

Comparison:

Methacrylamide vs. N-Methylmethacrylamide: this compound has a higher reactivity due to the presence of the methyl group, which influences its polymerization behavior.

N,N-Dimethylacrylamide vs. This compound: N,N-Dimethylacrylamide has different solubility and polymerization characteristics due to the presence of two methyl groups.

Acrylamide vs. This compound: Acrylamide is more commonly used in polyacrylamide gels, while this compound is preferred for specific polymer applications.

This compound stands out due to its unique reactivity and the properties it imparts to the polymers derived from it, making it a valuable compound in various scientific and industrial fields.

Actividad Biológica

N-Methylmethacrylamide (N-MMAm) is a compound of significant interest in both industrial applications and biological research due to its unique chemical properties and biological activities. This article explores the biological activity of N-MMAm, including its synthesis, toxicity, and potential applications based on diverse research findings.

This compound is an α, β-unsaturated carbonyl compound with the molecular formula CHNO. It features a methyl group attached to the nitrogen atom of the acrylamide functional group, which enhances its solubility and reactivity compared to other acrylamides . The synthesis of N-MMAm typically involves radical polymerization processes, which can be influenced by various factors such as solvent type and temperature .

Toxicological Profile

This compound exhibits notable toxicity, which has been investigated through various studies. Key findings include:

- Acute Toxicity : The LD50 for N-MMAm in rats is reported to be between 1653-1938 mg/kg. Symptoms observed at higher doses include tremors and peripheral neuropathy .

- Repeated Dose Toxicity : A 12-month study revealed significant effects on motor performance and nerve health at doses as low as 19.5 mg/kg/day in rats, with a NOAEL (No Observed Adverse Effect Level) identified at approximately 9.1 mg/kg/day .

- Developmental Toxicity : In developmental studies on mice, increased postimplantation death was observed at doses of 180 mg/kg/day, with a NOAEL for developmental toxicity set at 60 mg/kg/day .

The biological activity of N-MMAm can be attributed to its ability to interact with various biological molecules. Its electrophilic nature allows it to participate in Michael-type additions and other reactions that can modify proteins and nucleic acids, potentially leading to cytotoxic effects .

Polymer Chemistry

N-MMAm is extensively used in polymer chemistry due to its ability to form stable polymers through radical polymerization. Research has shown that the tacticity of polymers derived from N-MMAm can be finely tuned, which influences their thermal properties and potential applications in drug delivery systems and biomaterials .

Dental Applications

Recent studies have explored the use of methacrylamides, including N-MMAm, in dental adhesive systems. These compounds are proposed to enhance resistance to hydrolytic and enzymatic degradation, making them suitable alternatives for traditional dental materials .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound:

| Aspect | Findings |

|---|---|

| Molecular Formula | CHNO |

| Acute Toxicity (LD50) | 1653-1938 mg/kg (rats) |

| NOAEL (Repeated Dose) | 9.1 mg/kg/day (rats) |

| Developmental NOAEL | 60 mg/kg/day (mice) |

| Polymerization Characteristics | High tacticity influencing thermal properties |

| Dental Application Potential | Enhanced resistance to degradation |

Case Studies

- Toxicology Study on Rats : A comprehensive study assessed the neurotoxic effects of N-MMAm administered orally over a prolonged period. Significant reductions in rotarod performance indicated motor function impairment linked to peripheral nerve damage .

- Polymerization Kinetics : Research demonstrated that varying solvent types significantly affect the polymerization kinetics of N-MMAm, impacting the final properties of the resultant polymers used in biomedical applications .

Propiedades

IUPAC Name |

N,2-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(2)5(7)6-3/h1H2,2-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKDPJRCBCBQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28554-25-8 | |

| Record name | 2-Propenamide, N,2-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28554-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30192124 | |

| Record name | N-Methylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3887-02-3 | |

| Record name | Methylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3887-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-dimethylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMETHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A9129974J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-Methylmethacrylamide (this compound) a useful monomer in polymer chemistry?

A1: this compound is a monomer known for its ability to form long-lived propagating polymer radicals. [, ] This characteristic allows for controlled polymerization reactions, leading to the synthesis of polymers with well-defined structures and properties. [] These long-lived radicals are particularly useful in block copolymer synthesis. [] Additionally, this compound based polymers are known for their hydrophilicity. []

Q2: How does the solvent environment affect the radical polymerization of this compound?

A2: Solvent choice significantly influences the radical copolymerization behavior of this compound, especially with monomers like methyl methacrylate. [] Solvents like benzene promote self-association of this compound through hydrogen bonding and dipole-dipole interactions. [] This leads to higher reactivity ratios (r1) for the amide monomer, ultimately affecting the copolymer composition and properties. Interestingly, even the polymerization of N,N-dimethylacrylamide, often considered solvent-independent, is influenced by benzene, likely due to dipole-dipole interactions. []

Q3: How does the structure of this compound and related acrylamides influence their reactivity in hydrogen-transfer polymerization?

A4: The rate of base-catalyzed hydrogen-transfer polymerization of acrylamide derivatives, including this compound, is significantly impacted by the number and position of methyl substituents. [] The order of decreasing reactivity is: acrylamide > crotonamide > methacrylamide > N-methylacrylamide > N-methylcrotonamide > tiglinamide > this compound >> α-chlorocrotonamide ≃ α-cyanocrotonamide. [] This reactivity trend affects both the polymerization rate and the molecular weight of the resulting polyamides. []

Q4: What unique polymerization behavior is observed with this compound in cyclohexane?

A5: Polymerization of this compound in cyclohexane deviates from typical behavior by forming stable propagating radicals and proceeding heterogeneously. [] This results in unique kinetic characteristics where the polymerization rate depends on both the initiator (AIBN) and monomer concentrations. []

Q5: How can this compound be utilized in the synthesis of hyperbranched polymers?

A6: Hyperbranched polymers can be synthesized using this compound through initiator-fragment incorporation radical copolymerization with ethylene glycol dimethacrylate. [] This technique exploits the reactivity of both monomers to create highly branched polymer structures with unique properties.

Q6: Are there any examples of this compound derivatives being employed in organic synthesis beyond polymerization?

A7: Yes, N-(2-iodophenyl)-N-methylmethacrylamide derivatives have been successfully used in metal-free sulfur dioxide insertion reactions under ultraviolet irradiation. [] This method offers a novel route to synthesize sulfonated cyclic compounds under mild conditions. []

Q7: Can this compound-based polymers be used in solid-state battery applications?

A8: Recent research explores using copolymers containing this compound, such as poly(hexafluoroisopropyl methacrylate-co-N-methylmethacrylamide) (PHFNMA), in solid-state batteries. [] When combined with single-ion lithiated polyvinyl formal, it forms a dynamic supramolecular polymer electrolyte (SH-SPE) with promising properties for battery applications. []

Q8: What spectroscopic techniques are helpful for studying this compound-containing polymers?

A9: Electron Spin Resonance (ESR) spectroscopy is highly valuable for studying this compound polymerization. [, , , ] It allows for the direct observation and characterization of long-lived propagating polymer radicals, providing insights into the polymerization mechanism and kinetics. [, , , ] Additionally, spectroscopic techniques like NMR and Infrared spectroscopy are used to determine the structure of this compound-based polymers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.